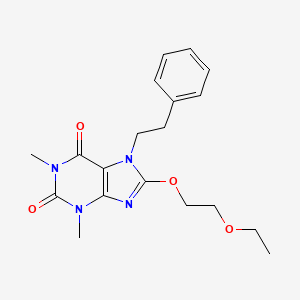![molecular formula C19H17N3O5S B11609237 4-{[(2E)-5-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B11609237.png)
4-{[(2E)-5-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[(2E)-5-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid is a complex organic compound that features a thiazolidine ring, a benzoic acid moiety, and a methoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2E)-5-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid typically involves multiple steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a carbonyl compound in the presence of a sulfur source.
Attachment of the Methoxyphenyl Group:
Formation of the Benzoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring and the methoxyphenyl group.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can lead to the formation of quinones, while reduction of the carbonyl groups can yield alcohols.
科学研究应用
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The compound’s unique structure may make it useful in the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study biological processes, particularly those involving oxidative stress or enzyme activity.
作用机制
The mechanism of action of 4-{[(2E)-5-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests it could act as an inhibitor or modulator of enzyme activity, potentially through binding to the active site or allosteric sites.
相似化合物的比较
Similar Compounds
4-{[(2E)-5-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid: Similar structure but with a hydroxy group instead of a methoxy group.
4-{[(2E)-5-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 4-{[(2E)-5-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid may confer unique electronic properties, affecting its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents.
属性
分子式 |
C19H17N3O5S |
|---|---|
分子量 |
399.4 g/mol |
IUPAC 名称 |
4-[[5-[2-(3-methoxyanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid |
InChI |
InChI=1S/C19H17N3O5S/c1-27-14-4-2-3-13(9-14)20-16(23)10-15-17(24)22-19(28-15)21-12-7-5-11(6-8-12)18(25)26/h2-9,15H,10H2,1H3,(H,20,23)(H,25,26)(H,21,22,24) |
InChI 键 |
VNRJNQGXQOCWIO-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)NC(=O)CC2C(=O)NC(=NC3=CC=C(C=C3)C(=O)O)S2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-cycloheptyl-2-[3-(2,2,2-trifluoroacetyl)indol-1-yl]acetamide](/img/structure/B11609155.png)
![5-{2-[(2-Fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B11609161.png)
![N,N-dibenzyl-2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B11609164.png)
![3-amino-6-(3-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11609166.png)

![2-{[(E)-(2-methoxyphenyl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B11609182.png)
![3-[(3-methoxybenzyl)oxy]-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B11609188.png)
![7-(3,4-dichlorobenzyl)-8-[(furan-2-ylmethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11609203.png)
![N-benzyl-2-{[(4-methylphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11609215.png)
![2-(4-{2-[(2-Chlorophenyl)carbonyl]hydrazinyl}-4-oxobutan-2-yl)hexanoic acid](/img/structure/B11609229.png)
![5-chloro-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11609245.png)
![4-bromo-2-({[1-(propan-2-yl)-1H-benzimidazol-2-yl]amino}methyl)phenol](/img/structure/B11609246.png)
![4-Methoxy-2-[2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B11609247.png)
![N-[1-(1H-indol-3-yl)propan-2-yl]acetamide](/img/structure/B11609251.png)
